

Physicochemical properties of 1-Phenyl-1,4-diazepane

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-Phenyl-1,4-diazepane

Cat. No.: B1366720

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An In-Depth Technical Guide to the Physicochemical Properties of **1-Phenyl-1,4-diazepane**

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-Phenyl-1,4-diazepane is a heterocyclic compound featuring a seven-membered diazepine ring attached to a phenyl group. This scaffold is of significant interest in medicinal chemistry and drug development due to its presence in a variety of biologically active molecules.^{[1][2]} A thorough understanding of its physicochemical properties is paramount for its effective application, from synthesis and purification to formulation and predicting its behavior in biological systems. This guide provides a comprehensive overview of the core physicochemical properties, analytical characterization, synthesis, and key drug-like parameters of **1-Phenyl-1,4-diazepane**, grounded in established scientific principles and methodologies.

Introduction to the 1,4-Diazepane Scaffold

The 1,4-diazepane ring system is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets.^[2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including antipsychotic, anxiolytic, anticonvulsant, and anticancer effects.^{[2][3]} The conformational flexibility of the seven-membered ring, combined with the ability to introduce diverse substituents at the nitrogen and carbon atoms, allows for the fine-tuning of steric and electronic properties to achieve desired biological outcomes. **1-Phenyl-1,4-diazepane** serves as a foundational

building block for creating more complex derivatives, making the characterization of its fundamental properties essential for any research and development program.

Core Physicochemical Properties

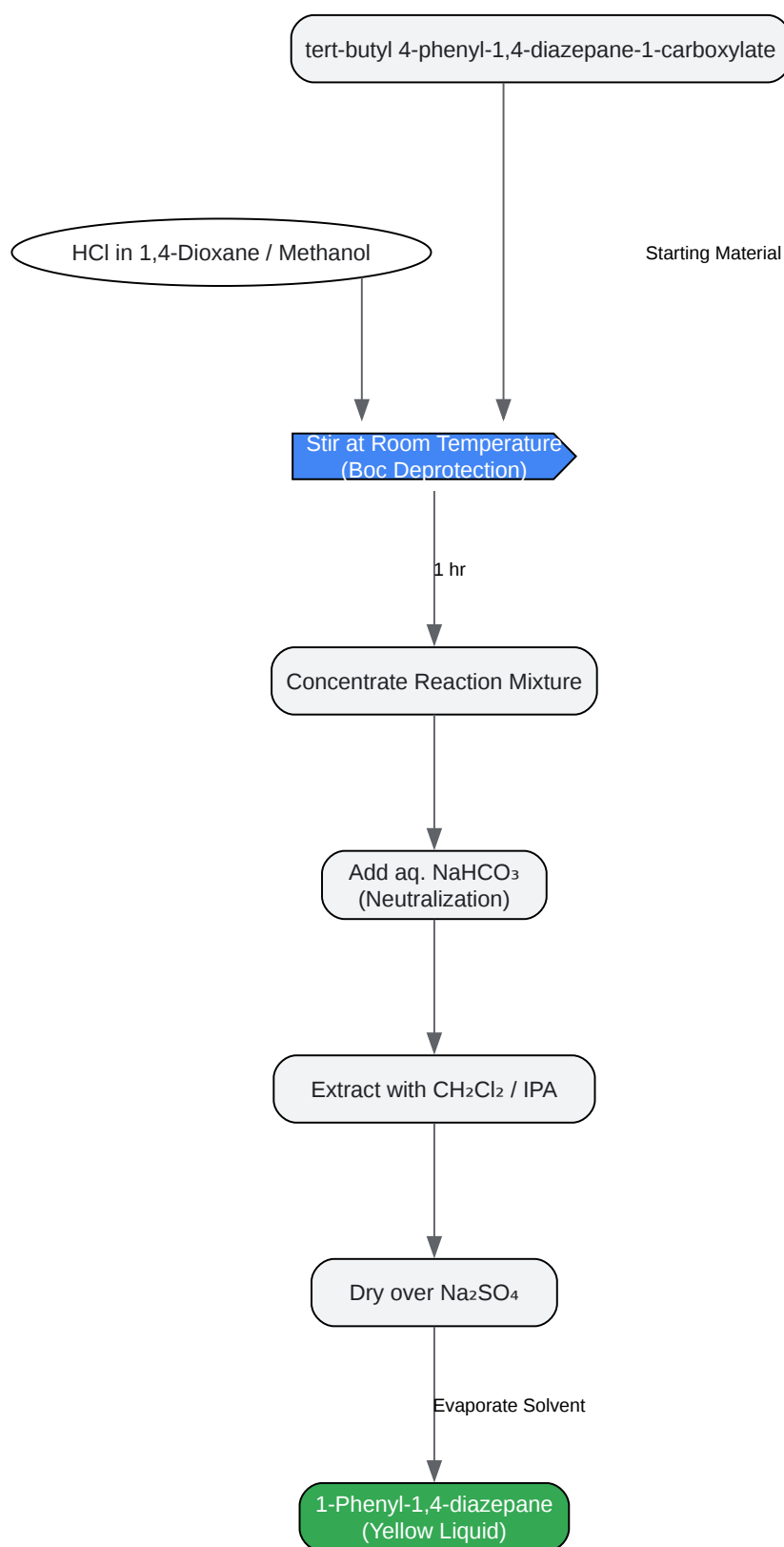
A summary of the key identifying and physical properties of **1-Phenyl-1,4-diazepane** is presented below. These data are fundamental for handling, reaction setup, and analytical identification.

Property	Value	Source
Molecular Formula	C ₁₁ H ₁₆ N ₂	PubChem[4][5]
Molecular Weight	176.26 g/mol	PubChem[4], Sigma-Aldrich
IUPAC Name	1-phenyl-1,4-diazepane	PubChem[4], Sigma-Aldrich
CAS Number	61903-27-3	Sigma-Aldrich
Physical Form	Liquid (at room temperature)	Sigma-Aldrich
Predicted XlogP	1.5	PubChem[4][5]
InChI Key	FAJGKPMGLMWSKW-UHFFFAOYSA-N	PubChem[4], Sigma-Aldrich
SMILES	<chem>C1CNCCN(C1)C2=CC=CC=C2</chem>	PubChem[4][5]

Synthesis and Purification Workflow

The synthesis of **1-Phenyl-1,4-diazepane** can be efficiently achieved through the deprotection of a suitable N-protected precursor. A common and high-yielding method involves the acid-catalyzed removal of a tert-butyloxycarbonyl (Boc) group from tert-butyl 4-phenyl-1,4-diazepane-1-carboxylate.[6]

Synthetic Workflow Diagram



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Caption: Synthesis of **1-Phenyl-1,4-diazepane** via Boc deprotection.

Experimental Protocol: Synthesis

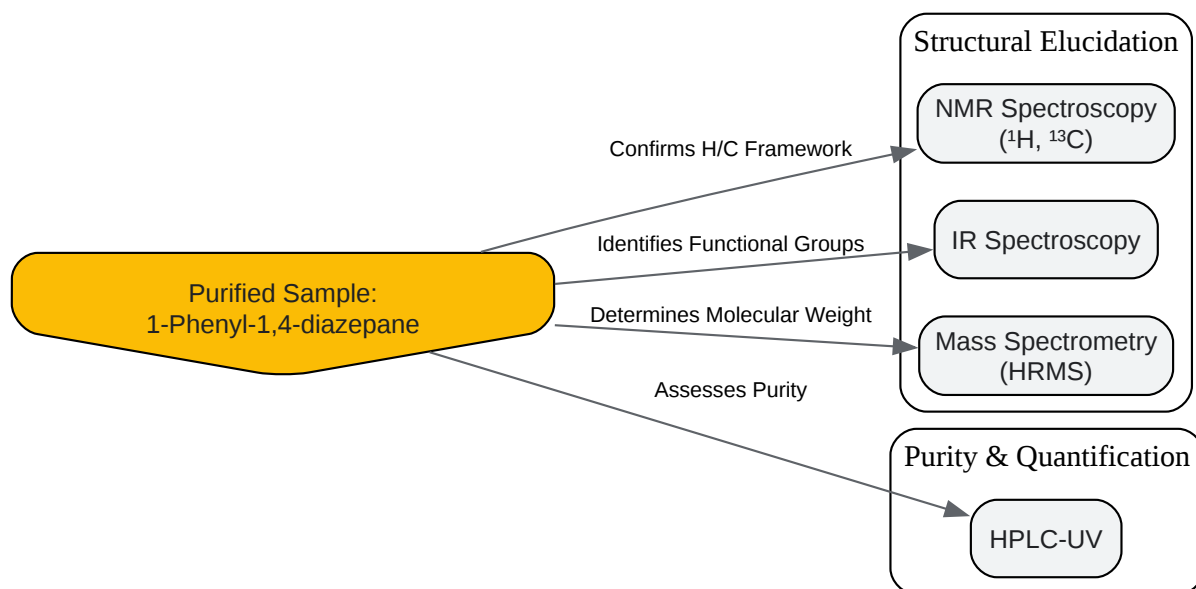
This protocol is adapted from established procedures for the deprotection of Boc-protected amines.^[6]

- **Dissolution:** Dissolve tert-butyl 4-phenyl-1,4-diazepane-1-carboxylate (1.0 eq) in methanol.
- **Acidification:** To the stirred solution, add a 4N solution of hydrochloric acid in 1,4-dioxane (excess, e.g., 4-5 eq).
- **Reaction:** Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
- **Solvent Removal:** Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
- **Neutralization & Extraction:** To the resulting residue, add a saturated aqueous solution of sodium bicarbonate (NaHCO_3) until the pH is basic (>8). Extract the aqueous layer three times with a suitable organic solvent mixture (e.g., 4:1 Dichloromethane/Isopropanol).
- **Drying and Isolation:** Combine the organic extracts and dry over anhydrous sodium sulfate (Na_2SO_4). Filter the drying agent and concentrate the filtrate under reduced pressure to yield **1-Phenyl-1,4-diazepane** as a liquid.^[6]

Spectroscopic and Analytical Characterization

Accurate structural confirmation is critical. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a self-validating system for identity and purity assessment.^[7]

Analytical Workflow Diagram



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Caption: Integrated workflow for analytical characterization.

Expected Spectroscopic Data

The following data are based on reported values for **1-Phenyl-1,4-diazepane**.^[6]

- ^1H NMR (500 MHz, CDCl_3):
 - δ 7.21 (t, J = 8.3 Hz, 2H, Ar-H meta to N)
 - δ 6.70 (d, J = 8.3 Hz, 2H, Ar-H ortho to N)
 - δ 6.65 (t, J = 8.3 Hz, 1H, Ar-H para to N)
 - δ 3.54-3.59 (m, 4H, $-\text{NCH}_2\text{CH}_2\text{N}-$)
 - δ 3.03 (t, J = 5.9 Hz, 2H, $-\text{CH}_2\text{NH}-$)
 - δ 2.83 (t, J = 5.9 Hz, 2H, $-\text{CH}_2\text{N}(\text{Ph})-$)

- δ 1.87-1.92 (m, 2H, -NCH₂CH₂CH₂N-)
- Infrared (IR) Spectroscopy (film, cm⁻¹):
 - ~2931 (C-H stretch, aliphatic)
 - ~1598, 1506 (C=C stretch, aromatic)
 - ~1245 (C-N stretch)
 - ~748, 692 (C-H bend, monosubstituted benzene)
- High-Resolution Mass Spectrometry (HRMS):
 - Calculated m/z for C₁₁H₁₇N₂⁺ [M+H]⁺: 177.1386.
 - The experimentally found value should closely match the calculated value, confirming the elemental composition.[6]

Lipophilicity and Acidity (LogP & pKa)

Lipophilicity and ionization state are critical determinants of a compound's absorption, distribution, metabolism, and excretion (ADME) properties.

Lipophilicity (LogP)

The partition coefficient (LogP) measures a compound's relative solubility in an octanol/water system, serving as a key indicator of its lipophilicity.

- Predicted Value: The computationally predicted XlogP for **1-Phenyl-1,4-diazepane** is 1.5.[4]
[5] This moderate value suggests a balance between aqueous solubility and lipid membrane permeability, a desirable characteristic for many drug candidates.
- Experimental Protocol (Shake-Flask Method):
 - Prepare a saturated solution of **1-Phenyl-1,4-diazepane** in n-octanol that has been pre-saturated with water.

- Add an equal volume of water (pre-saturated with n-octanol) to the octanol solution in a separatory funnel.
- Shake the funnel vigorously for several minutes to allow for partitioning equilibrium to be reached.
- Allow the two phases to separate completely.
- Carefully collect samples from both the aqueous and octanol layers.
- Determine the concentration of the analyte in each phase using a validated analytical method, such as HPLC-UV.
- Calculate LogP as: $\text{Log}_{10}([\text{Concentration in Octanol}] / [\text{Concentration in Water}])$.

Ionization Constant (pKa)

The pKa value indicates the strength of an acid or base and determines the charge state of a molecule at a given pH. **1-Phenyl-1,4-diazepane** has two nitrogen atoms that can be protonated.

- Expected Values: The secondary aliphatic amine is expected to be the more basic center, with an estimated pKa around 9-10. The aniline-like tertiary amine, where the nitrogen lone pair is delocalized into the phenyl ring, will be significantly less basic, with an estimated pKa around 4-5. These values are crucial for predicting solubility in buffered solutions and interaction with biological targets.
- Experimental Protocol (Potentiometric Titration):
 - Dissolve a precisely weighed amount of **1-Phenyl-1,4-diazepane** in a suitable solvent (e.g., water or a water/methanol mixture).
 - Insert a calibrated pH electrode into the solution.
 - Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl).
 - Record the pH of the solution after each incremental addition of the titrant.

- Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications provided by suppliers, **1-Phenyl-1,4-diazepane** presents several hazards.^[4]

- Hazard Statements:
 - H302: Harmful if swallowed.^[4]
 - H315: Causes skin irritation.^[4]
 - H318: Causes serious eye damage.^[4]
 - H335: May cause respiratory irritation.^[4]
- Precautions:
 - Handle in a well-ventilated area, preferably a fume hood.
 - Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
 - Avoid inhalation of vapors and contact with skin and eyes.

Conclusion

This guide has detailed the essential physicochemical properties of **1-Phenyl-1,4-diazepane**, a valuable scaffold for drug discovery. By integrating structural, synthetic, analytical, and safety data, this document provides a foundational resource for researchers. The provided protocols for synthesis and characterization offer a self-validating framework to ensure the quality and integrity of the material, which is the first and most critical step in any successful research and development endeavor.

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- To cite this document: BenchChem. [Physicochemical properties of 1-Phenyl-1,4-diazepane]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1366720#physicochemical-properties-of-1-phenyl-1-4-diazepane]

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